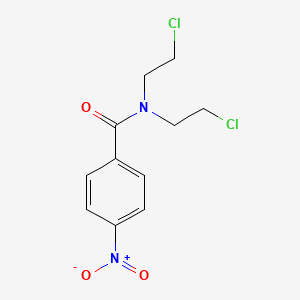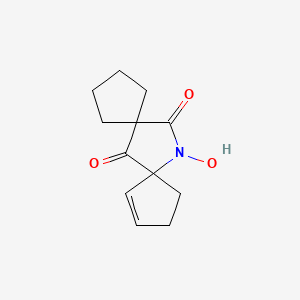
2-(Butylsulfanyl)-1,4-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 2-(butylthio)-1,4-dimethoxy- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with two methoxy groups at the 1 and 4 positions and a butylthio group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene, 2-(butylthio)-1,4-dimethoxy- typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1,4-dimethoxybenzene with butylthiol in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), under controlled conditions. The reaction proceeds through the formation of a sigma complex intermediate, followed by the substitution of a hydrogen atom with the butylthio group.
Industrial Production Methods
Industrial production of benzene derivatives often involves large-scale electrophilic aromatic substitution reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as aluminum chloride or iron(III) chloride (FeCl3) are commonly used to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
化学反応の分析
Types of Reactions
Benzene, 2-(butylthio)-1,4-dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the butylthio group to a butyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Butyl-substituted benzene
Substitution: Halogenated or nitrated benzene derivatives
科学的研究の応用
Benzene, 2-(butylthio)-1,4-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine: Potential applications include the development of pharmaceuticals and therapeutic agents. The compound’s structural features may contribute to its activity in targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals, including dyes, fragrances, and polymers. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism of action of benzene, 2-(butylthio)-1,4-dimethoxy- involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The butylthio group can participate in redox reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
Benzene, 1,4-dimethoxy-: Lacks the butylthio group, resulting in different reactivity and applications.
Benzene, 2-(methylthio)-1,4-dimethoxy-: Contains a methylthio group instead of a butylthio group, leading to variations in chemical behavior and biological activity.
Benzene, 2-(ethylthio)-1,4-dimethoxy-: Features an ethylthio group, which affects its physical and chemical properties compared to the butylthio derivative.
Uniqueness
Benzene, 2-(butylthio)-1,4-dimethoxy- is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, making it suitable for specific applications in research and industry. The combination of methoxy and butylthio groups also enhances its potential as a versatile building block in organic synthesis.
特性
CAS番号 |
24920-40-9 |
|---|---|
分子式 |
C12H18O2S |
分子量 |
226.34 g/mol |
IUPAC名 |
2-butylsulfanyl-1,4-dimethoxybenzene |
InChI |
InChI=1S/C12H18O2S/c1-4-5-8-15-12-9-10(13-2)6-7-11(12)14-3/h6-7,9H,4-5,8H2,1-3H3 |
InChIキー |
SYVBNBNOXZNPKM-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=C(C=CC(=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


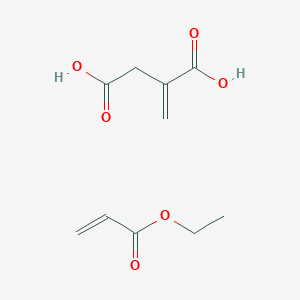
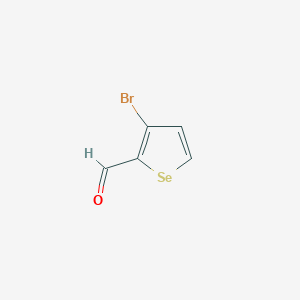
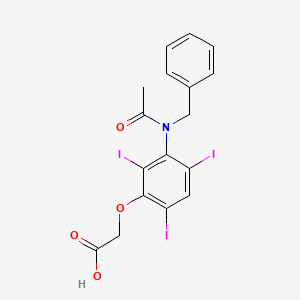

![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14703861.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
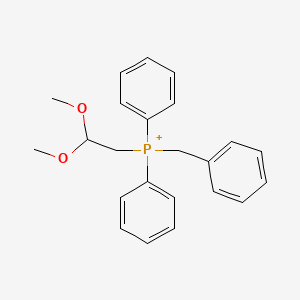
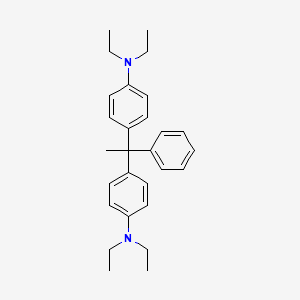
![4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14703885.png)
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)
